molecular formula C14H24ClN3O B13778771 Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride CAS No. 841-16-7

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride

Cat. No.: B13778771
CAS No.: 841-16-7
M. Wt: 285.81 g/mol
InChI Key: SQWVAGNZXNFVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride is a synthetic organic compound that belongs to the guanidine family Guanidine derivatives are known for their strong basicity and ability to form stable salts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for its biological activity . Additionally, it can disrupt cell membranes and inhibit oxidative phosphorylation, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride is unique due to the presence of benzyloxy and diisopropyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

841-16-7

Molecular Formula

C14H24ClN3O

Molecular Weight

285.81 g/mol

IUPAC Name

1-phenylmethoxy-2,3-di(propan-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C14H23N3O.ClH/c1-11(2)15-14(16-12(3)4)17-18-10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3,(H2,15,16,17);1H

InChI Key

SQWVAGNZXNFVHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)NOCC1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.